Hexafluorothioacetone

Vue d'ensemble

Description

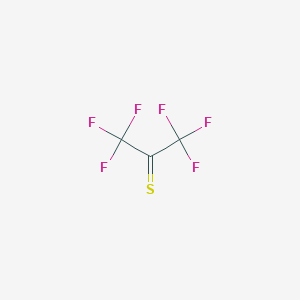

Hexafluorothioacetone is a chemical compound with the molecular formula CF3C(S)SCF3. It is a colorless liquid with a pungent odor and is highly reactive. Hexafluorothioacetone has been widely used in scientific research for its unique properties and potential applications.

Mécanisme D'action

Hexafluorothioacetone is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action is based on its ability to act as a strong electrophile, which can react with a variety of nucleophiles such as alcohols, amines, and thiols.

Effets Biochimiques Et Physiologiques

Hexafluorothioacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a wide range of organisms, including bacteria, fungi, and mammalian cells. It has also been shown to induce oxidative stress and DNA damage in cells.

Avantages Et Limitations Des Expériences En Laboratoire

Hexafluorothioacetone has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a wide range of organic synthesis reactions. However, its high reactivity can also be a limitation, as it can react with unintended substrates and lead to unwanted side reactions.

Orientations Futures

There are several potential future directions for research on hexafluorothioacetone. One potential area of research is the development of new synthetic methods for the preparation of hexafluorothioacetone and its derivatives. Another potential area of research is the investigation of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to better understand its toxicological effects and potential applications in biomedical research.

Applications De Recherche Scientifique

Hexafluorothioacetone has been used in a variety of scientific research applications, including organic synthesis, materials science, and biomedical research. It is a versatile reagent that can be used for the preparation of a wide range of organic compounds, including ketones, alcohols, and esters.

Propriétés

Numéro CAS |

1490-33-1 |

|---|---|

Nom du produit |

Hexafluorothioacetone |

Formule moléculaire |

C3F6S |

Poids moléculaire |

182.09 g/mol |

Nom IUPAC |

1,1,1,3,3,3-hexafluoropropane-2-thione |

InChI |

InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9 |

Clé InChI |

DBNMHLDZMPEZCX-UHFFFAOYSA-N |

SMILES |

C(=S)(C(F)(F)F)C(F)(F)F |

SMILES canonique |

C(=S)(C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)